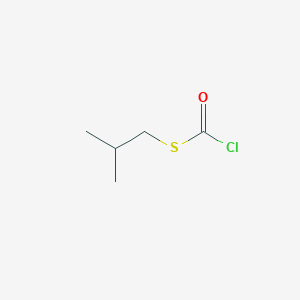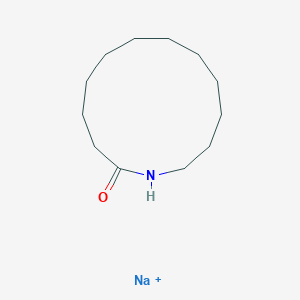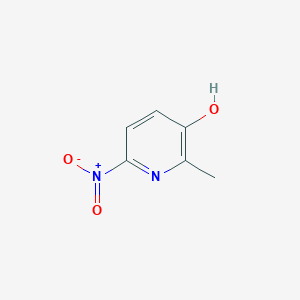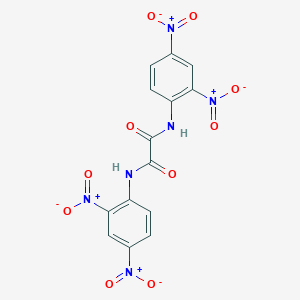
N,N'-Bis(2,4-dinitrophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(2,4-dinitrophenyl)oxamide (BDNO) is a chemical compound that has been widely used in scientific research due to its unique properties. BDNO is a yellow crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform. This compound has been used as a reagent in various chemical reactions, and its mechanism of action has been extensively studied.
Mécanisme D'action
N,N'-Bis(2,4-dinitrophenyl)oxamide reacts with primary amines to form a yellow-colored product. The reaction is based on the formation of a hydrazone intermediate, which is then oxidized to form the final product. The reaction is specific for primary amines and does not react with secondary or tertiary amines. The mechanism of the reaction has been extensively studied, and the reaction conditions have been optimized for various applications.
Effets Biochimiques Et Physiologiques
N,N'-Bis(2,4-dinitrophenyl)oxamide has no known biochemical or physiological effects, as it is not used in drug development or clinical applications. However, it has been shown to be toxic to some microorganisms, such as bacteria and fungi, at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-Bis(2,4-dinitrophenyl)oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of specificity for primary amines. It has been extensively studied, and the reaction conditions have been optimized for various applications. However, N,N'-Bis(2,4-dinitrophenyl)oxamide has some limitations as well. It is not suitable for use in vivo, as it is toxic to some microorganisms. In addition, it is not useful for the analysis of secondary or tertiary amines.
Orientations Futures
There are several future directions for research on N,N'-Bis(2,4-dinitrophenyl)oxamide. One area of interest is the development of new applications for this reagent. For example, it could be used in the analysis of other biomolecules, such as nucleic acids or carbohydrates. Another area of interest is the optimization of the reaction conditions for different applications. This could involve the use of different solvents, catalysts, or reaction temperatures. Finally, there is potential for the development of new derivatives of N,N'-Bis(2,4-dinitrophenyl)oxamide with improved properties, such as increased specificity or reduced toxicity.
Méthodes De Synthèse
N,N'-Bis(2,4-dinitrophenyl)oxamide can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with oxalic acid. The reaction takes place in the presence of concentrated sulfuric acid, which acts as a catalyst. The resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in various chemical reactions, including the analysis of amino acids, peptides, and proteins. It has been used to determine the concentration of amino acids in biological fluids, such as blood and urine. N,N'-Bis(2,4-dinitrophenyl)oxamide has also been used to study the kinetics of enzyme-catalyzed reactions and to determine the activity of enzymes. In addition, N,N'-Bis(2,4-dinitrophenyl)oxamide has been used as a reagent in the synthesis of other compounds, such as heterocyclic compounds.
Propriétés
Numéro CAS |
14805-54-0 |
|---|---|
Nom du produit |
N,N'-Bis(2,4-dinitrophenyl)oxamide |
Formule moléculaire |
C14H8N6O10 |
Poids moléculaire |
420.25 g/mol |
Nom IUPAC |
N,N'-bis(2,4-dinitrophenyl)oxamide |
InChI |
InChI=1S/C14H8N6O10/c21-13(15-9-3-1-7(17(23)24)5-11(9)19(27)28)14(22)16-10-4-2-8(18(25)26)6-12(10)20(29)30/h1-6H,(H,15,21)(H,16,22) |
Clé InChI |
NRBLVWUJTCZMHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
14805-54-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





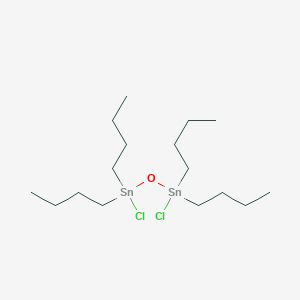
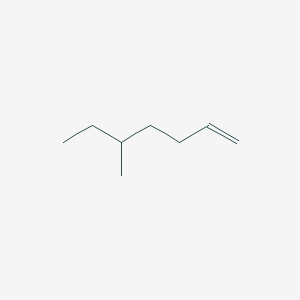
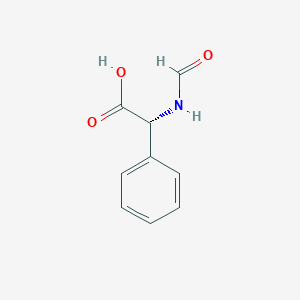
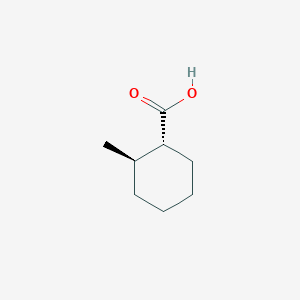
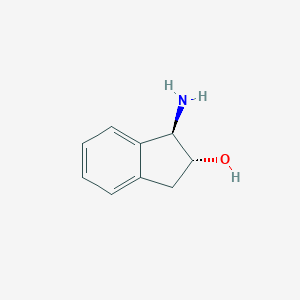
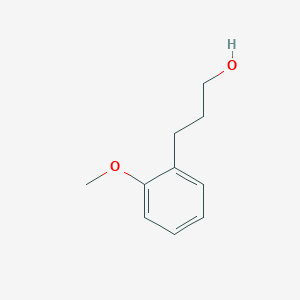
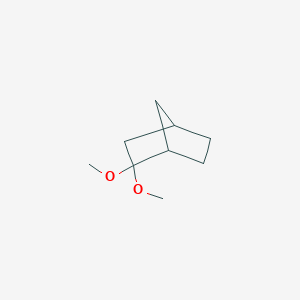
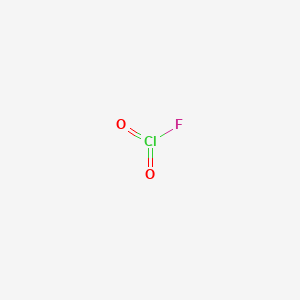
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
